molecular formula C16H19NO B1589457 2-(4-(Benzyloxy)phenyl)-N-methylethanamine CAS No. 38961-21-6

2-(4-(Benzyloxy)phenyl)-N-methylethanamine

Cat. No.: B1589457
CAS No.: 38961-21-6
M. Wt: 241.33 g/mol
InChI Key: BRJKEMHRRBVZST-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)phenyl)-N-methylethanamine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to an N-methylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the N-methylethanamine Moiety: The next step involves the formation of the N-methylethanamine group. This can be achieved through a reductive amination reaction where the benzyloxyphenyl ketone is reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)phenyl)-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(4-(Benzyloxy)phenyl)-N-methylethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the N-methylethanamine moiety can modulate its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Benzyloxy)phenyl)ethanol: Similar structure but with an alcohol group instead of an amine.

    4-(Benzyloxy)phenol: Contains a hydroxyl group on the phenyl ring.

    2-(Benzyloxy)phenol: Similar structure with a hydroxyl group ortho to the benzyloxy group.

Uniqueness

2-(4-(Benzyloxy)phenyl)-N-methylethanamine is unique due to the presence of both the benzyloxy and N-methylethanamine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Properties

IUPAC Name

N-methyl-2-(4-phenylmethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-17-12-11-14-7-9-16(10-8-14)18-13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJKEMHRRBVZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469165
Record name 2-(4-(BENZYLOXY)PHENYL)-N-METHYLETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38961-21-6
Record name 2-(4-(BENZYLOXY)PHENYL)-N-METHYLETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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